N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide
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Overview
Description
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-(cyclohexanecarbonylamino)-3-methylaniline. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to accelerate the reaction, making it more efficient and cost-effective for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, substituted furans, and various alcohols or amines depending on the reaction conditions .
Scientific Research Applications
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and the amide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the inhibition of specific biological pathways. For example, it may inhibit bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Fenfuram: A furan carboxamide fungicide used in the 1980s.
Furcarbanil: Another furan carboxamide with similar structural features.
Methfuroxam: A furan carboxamide known for its fungicidal activity.
Uniqueness
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide is unique due to its specific structural features, including the cyclohexanecarbonylamino group and the methyl substitution on the phenyl ring. These features contribute to its distinct biological and pharmacological properties, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-12-15(20-19(23)17-8-5-11-24-17)9-10-16(13)21-18(22)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGWOAZYTDITFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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